3-((1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
3-((1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring substituted with a carbonitrile group, a pyrrolidine ring, and a bromofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Bromofuran Moiety: The bromofuran component can be synthesized through the bromination of furan using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Synthesis of Pyrrolidine Derivative: The pyrrolidine ring can be constructed via cyclization reactions involving appropriate amine and carbonyl precursors.
Coupling Reactions: The bromofuran and pyrrolidine derivatives are then coupled using suitable coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Formation of Pyrazine Ring: The final step involves the formation of the pyrazine ring, which can be achieved through cyclization reactions involving appropriate nitrile and amine precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-((1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the bromofuran moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
3-((1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders and cancer.
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-((1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromofuran moiety may facilitate binding to hydrophobic pockets, while the pyrazine ring can participate in π-π interactions with aromatic residues. The carbonitrile group can act as a hydrogen bond acceptor, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
- 3-((1-(5-Chlorofuran-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- 3-((1-(5-Methylfuran-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
Uniqueness
3-((1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to the presence of the bromofuran moiety, which can impart distinct electronic and steric properties compared to its chloro and methyl analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4O3/c15-12-2-1-11(22-12)14(20)19-6-3-9(8-19)21-13-10(7-16)17-4-5-18-13/h1-2,4-5,9H,3,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQACUNYGUNUFSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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